molecular formula C13H15N3O3 B1610783 Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 81581-05-7

Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B1610783
CAS No.: 81581-05-7
M. Wt: 261.28 g/mol
InChI Key: HWLGXZVEAIOPJL-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a methoxybenzyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is commonly referred to as the “click” reaction. The process involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

  • Step 1: Synthesis of Azide Intermediate

    • The azide intermediate can be synthesized by reacting 4-methoxybenzyl chloride with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at elevated temperatures.
  • Step 2: Cycloaddition Reaction

    • The azide intermediate is then reacted with ethyl propiolate in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) in a solvent such as water or a mixture of water and an organic solvent. The reaction is typically carried out at room temperature or slightly elevated temperatures.
  • Step 3: Purification

    • The resulting product is purified using techniques such as column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, scaling up of the reaction, and implementation of continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
  • Reduction

    • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
  • Substitution

    • Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as halides or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate has found applications in various fields of scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex molecules.
    • Employed in the development of new materials with unique properties.
  • Biology

    • Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
  • Medicine

    • Explored for its potential use in drug discovery and development.
    • Studied for its ability to interact with specific biological targets and pathways.
  • Industry

    • Utilized in the production of specialty chemicals and pharmaceuticals.
    • Applied in the development of new agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxybenzyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives to highlight its uniqueness:

  • Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

    • Similar structure but contains a pyrazole ring instead of a triazole ring.
    • Different chemical reactivity and biological activity.
  • 1-(4-Methoxybenzyl)-2-phenyl-1H-indole-4-carbaldehyde

    • Contains an indole ring instead of a triazole ring.
    • Exhibits different pharmacological properties and applications.
  • Bis(3-((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl

    • Contains a dithiin ring and two methoxybenzyl groups.
    • Different chemical and biological properties.

This compound stands out due to its unique combination of functional groups and the presence of the triazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[(4-methoxyphenyl)methyl]triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-19-13(17)12-9-16(15-14-12)8-10-4-6-11(18-2)7-5-10/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLGXZVEAIOPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513439
Record name Ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81581-05-7
Record name Ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of para-methoxy benzyl azide (125.0 g, 0.77 mol) in anhydrous DMF (300 mL) was added dropwise propionic acid ethyl ester-(166 g, 1.77 mol) at 0° C. After the addition, the mixture was stirred at RT overnight. The mixture was evaporated in vacuo to yield crude title compound (190.0 g, 95.0%) as yellow oil that was used without further purification.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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